molecular formula C11H14N2O6S B1610691 N-alpha-Z-3-Sulfamoyl-L-alanine CAS No. 33662-45-2

N-alpha-Z-3-Sulfamoyl-L-alanine

Cat. No.: B1610691
CAS No.: 33662-45-2
M. Wt: 302.31 g/mol
InChI Key: BNTMRJDHXDDTKO-VIFPVBQESA-N
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Description

N-alpha-Z-3-Sulfamoyl-L-alanine is a chemical compound with the molecular formula C11H14N2O6S and a molecular weight of 302.30 g/mol . . This compound is characterized by the presence of a sulfamoyl group attached to the alanine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine .

Industrial Production Methods

Industrial production methods for N-alpha-Z-3-Sulfamoyl-L-alanine are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and efficiency. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Z-3-Sulfamoyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-alpha-Z-3-Sulfamoyl-L-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-alpha-Z-3-Sulfamoyl-L-alanine involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the natural substrates of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-3-sulfamoyl-L-alanine
  • Z-beta-sulfamoyl-Ala-OH
  • N-ALPHA-Z-L-ARGININE 4-NITROBENZYL ESTER HYDROCHLORIDE
  • N (Alpha)-Boc-L-2,3-Diaminopropionic Acid
  • N- (3,5-dinitrobenzoyl)-D,L-alanine

Uniqueness

N-alpha-Z-3-Sulfamoyl-L-alanine is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a sulfamoyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMRJDHXDDTKO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543969
Record name N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33662-45-2
Record name N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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